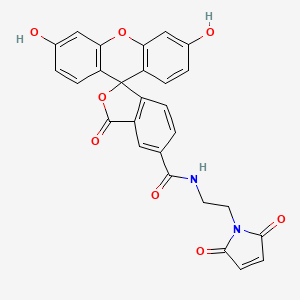
5-FAM Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-FAM Maleimide, also known as 5-carboxyfluorescein maleimide, is a fluorescent probe molecule commonly used in biomarker labeling and detection assays. It is a derivative of fluorescein, a widely used fluorescent dye, and contains a maleimide functional group that reacts specifically with thiol groups in biomolecules. This compound is characterized by its bright green fluorescence, which makes it highly valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM Maleimide typically involves the reaction of 5-carboxyfluorescein with maleic anhydride to introduce the maleimide functional group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification systems to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-FAM Maleimide primarily undergoes addition reactions with thiol groups in biomolecules. This reaction is known as the thiol-Michael addition or thiol-maleimide reaction. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the conjugation of the fluorescent probe to the biomolecule.
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins)
Conditions: The reaction is typically carried out at a pH range of 6.5 to 7.5, which is optimal for the reactivity of the maleimide group with thiols. The reaction can be performed in aqueous or organic solvents, depending on the solubility of the reactants.
Major Products
The major product of the reaction between this compound and thiol-containing biomolecules is a fluorescently labeled biomolecule. This product retains the fluorescence properties of 5-FAM, allowing for easy detection and analysis in various assays.
Wissenschaftliche Forschungsanwendungen
5-FAM Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a fluorescent probe to study molecular interactions and reactions. It can be used to label small molecules, peptides, and proteins, allowing researchers to track and analyze their behavior in various chemical processes.
Biology
In biological research, this compound is commonly used for cell imaging and protein localization. By labeling proteins with this compound, researchers can visualize the distribution and dynamics of proteins within cells. This is particularly useful in studies of cellular signaling pathways and protein-protein interactions.
Medicine
In medical research, this compound is used in diagnostic assays to detect and quantify biomolecules. It is also employed in the development of targeted therapeutics, where it can be used to label and track drug delivery systems.
Industry
In industrial applications, this compound is used in the development of biosensors and diagnostic devices. Its fluorescence properties make it an ideal candidate for creating sensitive and specific detection systems for various analytes.
Wirkmechanismus
The mechanism of action of 5-FAM Maleimide involves its reaction with thiol groups in biomolecules. The maleimide group undergoes a thiol-Michael addition reaction with the thiol group, forming a stable thioether bond. This covalent attachment allows the fluorescent probe to be permanently linked to the biomolecule, enabling its detection and analysis.
The molecular targets of this compound are primarily thiol-containing biomolecules, such as cysteine residues in proteins. The pathways involved in its action include the formation of thioether bonds and the subsequent fluorescence emission from the 5-FAM moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-IAF (5-iodoacetamido-fluorescein): Another fluorescent probe that reacts with thiol groups but contains an iodoacetamide functional group instead of a maleimide group.
Fluorescein-5-isothiocyanate (FITC): A widely used fluorescent dye that reacts with amine groups in biomolecules.
Alexa Fluor 488 Maleimide: A similar fluorescent probe with a maleimide functional group, but with different spectral properties compared to 5-FAM Maleimide.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups and its bright green fluorescence. Compared to other fluorescent probes, it offers high sensitivity and specificity for labeling thiol-containing biomolecules. Its fluorescence properties make it particularly useful for applications requiring high-resolution imaging and detection.
Eigenschaften
Molekularformel |
C27H18N2O8 |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H18N2O8/c30-15-2-5-19-21(12-15)36-22-13-16(31)3-6-20(22)27(19)18-4-1-14(11-17(18)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34) |
InChI-Schlüssel |
INANBQGJVQTBLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


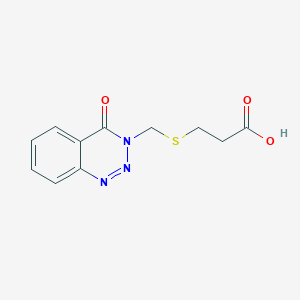
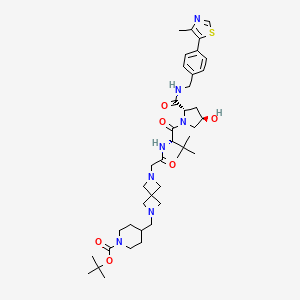
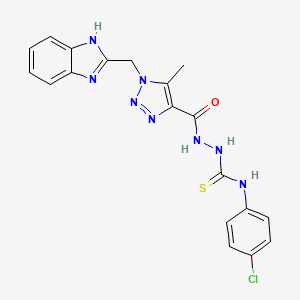
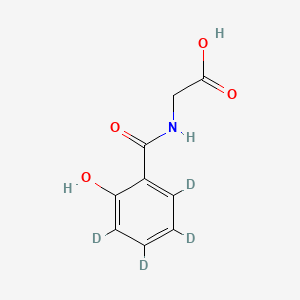
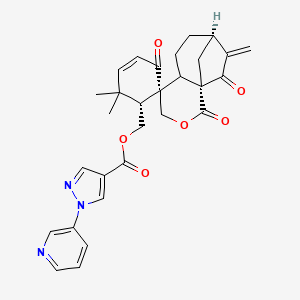
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
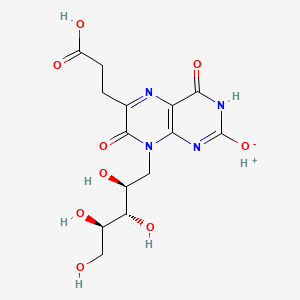

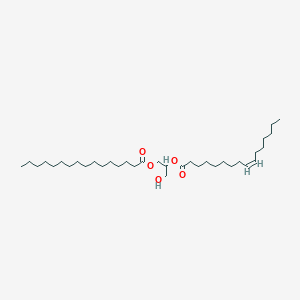
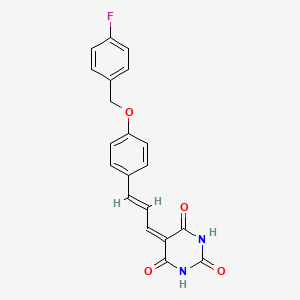

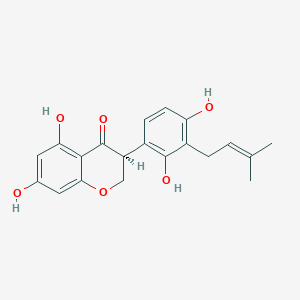

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
